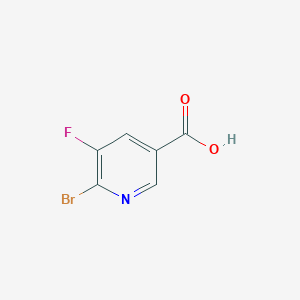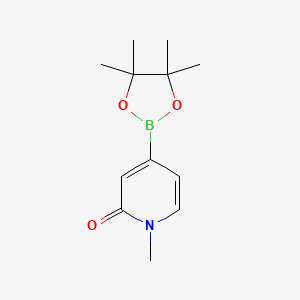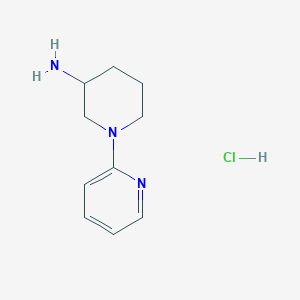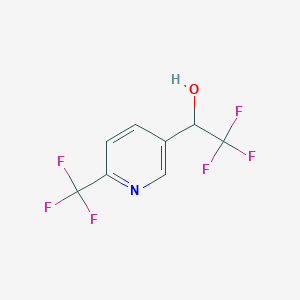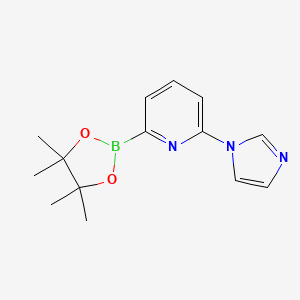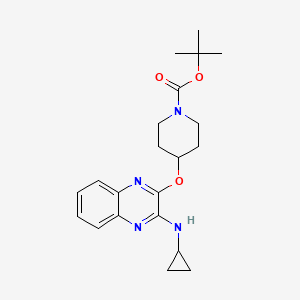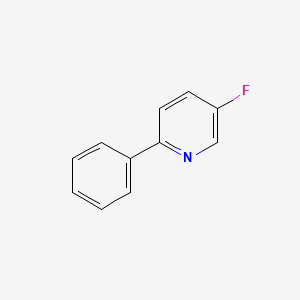
5-フルオロ-2-フェニルピリジン
概要
説明
5-Fluoro-2-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.19 g/mol . The compound is an off-white solid at room temperature .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 5-Fluoro-2-phenylpyridine, has been a topic of interest in recent literature . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-phenylpyridine includes a pyridine ring attached to a phenyl group and a fluorine atom . The InChI code for this compound is InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H .Physical And Chemical Properties Analysis
5-Fluoro-2-phenylpyridine is an off-white solid at room temperature . It has a molecular weight of 173.19 g/mol . The compound has a topological polar surface area of 12.9 Ų and a complexity of 154 .科学的研究の応用
殺虫剤および殺菌剤への応用
5-フルオロ-2-フェニルピリジン: 誘導体は、殺虫剤としての可能性について研究されています。 この化合物の構造は、Mythimna separataおよびAphis craccivoraなどの害虫に対して高い生物活性を示すさまざまな誘導体の合成を可能にします 。これらの誘導体は、鈴木-宮浦クロスカップリングなどの反応によって合成され、新規で効果的な殺虫剤につながります。
医薬品化学
個別化医療の分野では、5-フルオロ-2-フェニルピリジンと構造的に類似したフッ素化ピリミジンは、癌の治療に使用されています。 フッ素原子の高い電気陰性度と水素結合への低い傾向により、これらの化合物は医薬品用途で特に有用になります .
農薬化学
5-フルオロ-2-フェニルピリジン: は、農業で使用される化合物の化学的骨格の一部です。 その誘導体は、除草剤、殺菌剤、植物成長調整剤に組み込まれ、作物の保護と不要な植物種の制御に貢献しています .
材料科学
この化合物は、特定の特性を持つ材料の合成における中間体として役立ちます。 たとえば、これは、高度な化学中間体の部分を形成する化合物を生成するために使用でき、目的の特性を持つ新しい材料の開発に貢献しています .
工業化学
工業環境では、5-フルオロ-2-フェニルピリジンは、鈴木カップリングなどの反応を通じて複雑な分子の合成に関与しています。 これらのプロセスは、ポリマーやその他の大量化学製品の製造など、さまざまな工業用途で使用される中間体の作成に不可欠です .
分析化学
この化合物は、NMR、HPLC、LC-MS、およびUPLCなどの分析方法で使用されます。 これは、分析機器の校正および検証における重要な標準または基準化合物であり、化学分析の精度と信頼性を確保します .
将来の方向性
The future directions in the study of 5-Fluoro-2-phenylpyridine and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications . The development of new synthetic methods and the study of their biological activity could be areas of future research .
作用機序
Target of Action
Fluoropyridines, a class of compounds to which 5-fluoro-2-phenylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
Fluoropyridines are known for their potential as imaging agents for various biological applications .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
生化学分析
Biochemical Properties
5-Fluoro-2-phenylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound’s structure enhances its reactivity and binding affinity. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, affecting their function .
Cellular Effects
5-Fluoro-2-phenylpyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential cell damage. Additionally, 5-Fluoro-2-phenylpyridine can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-phenylpyridine involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, 5-Fluoro-2-phenylpyridine can interact with DNA and RNA, leading to changes in gene expression. The fluorine atom in the compound’s structure enhances its binding affinity to nucleic acids, potentially disrupting their normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-phenylpyridine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to 5-Fluoro-2-phenylpyridine in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, affecting cellular function .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-phenylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of 5-Fluoro-2-phenylpyridine can be toxic, leading to liver and kidney damage in animal models .
Metabolic Pathways
5-Fluoro-2-phenylpyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. The compound can also interact with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels. The presence of the fluorine atom in the compound’s structure can influence its metabolic stability and reactivity .
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-phenylpyridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of 5-Fluoro-2-phenylpyridine within cells can also be influenced by its interaction with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-phenylpyridine is influenced by its chemical structure and interactions with cellular components. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or nucleus. Targeting signals and post-translational modifications can direct 5-Fluoro-2-phenylpyridine to these specific locations, affecting its activity and function. The fluorine atom in the compound’s structure can enhance its ability to penetrate cellular membranes and reach its target sites .
特性
IUPAC Name |
5-fluoro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEJQSMOUITDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673493 | |
| Record name | 5-Fluoro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
512171-81-2 | |
| Record name | 5-Fluoro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)

